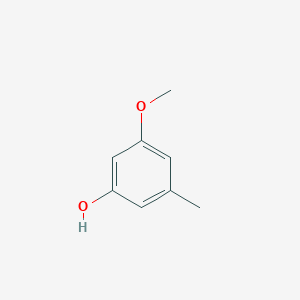
3-Methoxy-5-methylphenol
概要
説明
3-Methoxy-5-methylphenol, also known as 3-Hydroxy-5-methoxytoluene, 5-Methoxy-m-cresol, or Orcinol monomethyl ether, is a compound useful in organic synthesis . It has a linear formula of CH3C6H3(OCH3)OH .
Molecular Structure Analysis
The molecular structure of 3-Methoxy-5-methylphenol is represented by the linear formula CH3C6H3(OCH3)OH . It has a molecular weight of 138.16 . The IUPAC Standard InChI is InChI=1S/C8H10O2/c1-6-3-7(9)5-8(4-6)10-2/h3-5,9H,1-2H3 .Physical And Chemical Properties Analysis
3-Methoxy-5-methylphenol is a solid with a melting point of 59-63 °C (lit.) . Its molecular weight is 138.16 .科学的研究の応用
- Oakmoss Phenol , as it is commonly referred to in the fragrance industry, contributes to the earthy, mossy scent found in perfumes, colognes, and other scented products. Its unique aroma enhances the overall fragrance composition .
- 3-Methoxy-5-methylphenol exhibits antioxidant activity due to its phenolic structure. Researchers have investigated its potential in scavenging free radicals and protecting cells from oxidative stress .
- Its antimicrobial properties make it useful as a natural preservative. It can extend the shelf life of cosmetic products, food, and beverages by inhibiting microbial growth .
- Scientists use 3-Methoxy-5-methylphenol as a reference compound in gas chromatography (GC) and mass spectrometry (MS) analyses. Its retention index (RI) values on different columns help identify other compounds in complex mixtures .
Flavor and Fragrance Industry
Antioxidant Properties
Natural Preservative
Analytical Chemistry
Safety and Hazards
作用機序
Target of Action
3-Methoxy-5-methylphenol, also known as 3-Hydroxy-5-methoxytoluene, 5-Methoxy-m-cresol, or Orcinol monomethyl ether , is a compound useful in organic synthesis . .
Biochemical Pathways
It is known that the compound is used in organic synthesis , but the downstream effects of its interaction with biochemical pathways require further investigation.
特性
IUPAC Name |
3-methoxy-5-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-6-3-7(9)5-8(4-6)10-2/h3-5,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTCZLKDULMKBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1047443 | |
| Record name | 3-Methoxy-5-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1047443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-5-methylphenol | |
CAS RN |
3209-13-0 | |
| Record name | 3-Methoxy-5-methylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3209-13-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methoxy-5-methylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003209130 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 3-methoxy-5-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Methoxy-5-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1047443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methoxy-5-methylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.742 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-METHOXY-5-METHYLPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UYA9W3L847 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main sources of 3-methoxy-5-methylphenol?
A1: 3-Methoxy-5-methylphenol, also known as orcinol monomethyl ether, is a key aroma compound found naturally in various sources. It is primarily found in treemoss concrete and absolute oil, extracted from oakmoss (Evernia prunastri). [, ] Additionally, it has been identified in the essential oil of Vitex trifolia leaves. [] Rhodiola imbricata roots also contain this compound, alongside various other phytochemicals. []
Q2: How is 3-methoxy-5-methylphenol used in the flavor and fragrance industry?
A2: The compound is particularly valued in the tobacco industry for its unique moss-like green aroma. [] When added to cigarettes, 3-methoxy-5-methylphenol contributes to a pleasant, earthy fragrance and enhances the overall smoking experience. []
Q3: What analytical techniques are commonly used to identify and quantify 3-methoxy-5-methylphenol?
A3: Gas chromatography coupled with mass spectrometry (GC-MS) is frequently employed to analyze the composition of materials containing 3-methoxy-5-methylphenol. [, , , , ] This technique allows for the separation and identification of individual compounds within complex mixtures, providing both qualitative and quantitative data. For instance, SPME-GC-MS (Solid Phase Microextraction-Gas Chromatography-Mass Spectrometry) has been utilized to analyze treemoss concrete and absolute oil, revealing 3-methoxy-5-methylphenol as a key aroma component. [] Similarly, GC-TOFMS (Gas Chromatography-Time of Flight Mass Spectrometry) offers another approach for analyzing oakmoss essential oil and quantifying its 3-methoxy-5-methylphenol content. []
Q4: Beyond its aroma properties, are there any potential applications of 3-methoxy-5-methylphenol being investigated?
A4: Research suggests 3-methoxy-5-methylphenol might have potential as a volatile biomarker for bladder cancer detection. Analysis of urine samples from bladder cancer patients using headspace solid-phase microextraction (SPME) and GC×GC TOF MS revealed the presence of 3-methoxy-5-methylphenol, alongside other volatile organic compounds, specifically in the patient group. [] This finding indicates the potential of this compound as a non-invasive diagnostic tool for bladder cancer.
Q5: Are there any methods to isolate and concentrate 3-methoxy-5-methylphenol from its natural sources?
A5: Yes, molecular distillation has been successfully employed to extract and separate 3-methoxy-5-methylphenol from treemoss concrete. [, ] This technique allows for the separation of compounds based on their boiling points, effectively concentrating 3-methoxy-5-methylphenol in specific fractions. Studies have shown that the heavy fraction obtained through molecular distillation exhibits a particularly high concentration of this compound. [] Additionally, simultaneous distillation extraction (SDE) presents an alternative method for obtaining 3-methoxy-5-methylphenol from treemoss concrete. []
Q6: Is 3-methoxy-5-methylphenol found in any other plant species besides those mentioned previously?
A6: Yes, Poikilospermum suaveolens, a medicinal plant used traditionally for treating breast cancer and jaundice, also contains 3-methoxy-5-methylphenol in its outer shell extract. [] This discovery highlights the diverse range of plant species that produce this compound.
Q7: What other compounds are commonly found alongside 3-methoxy-5-methylphenol in treemoss concrete?
A7: Treemoss concrete contains a complex mixture of aroma compounds. Alongside 3-methoxy-5-methylphenol, other significant components include:
- Divarinol monomethyl ether: Contributes to the characteristic earthy, mossy aroma. []
- Ethyl everninate: Possesses a sweet, balsamic, and slightly fruity odor. []
- Methyl divaricatinate: Known for its earthy, mossy, and woody aroma. []
- Ethyl hematommate: Contributes to the earthy and woody notes. []
- Fatty acid esters like ethyl palmitate, ethyl oleate, linolenic acid ethyl ester, and linoleic acid ethyl ester: These likely contribute to the overall sensory profile, potentially influencing texture and mouthfeel in applications like tobacco flavoring. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




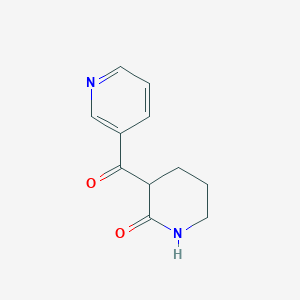


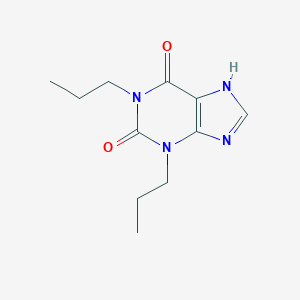
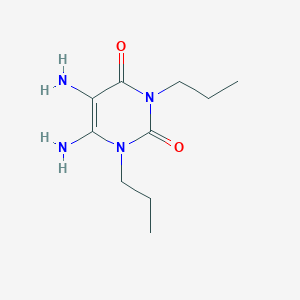

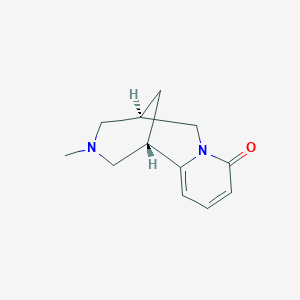

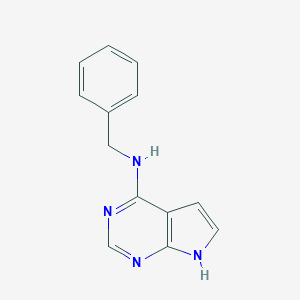
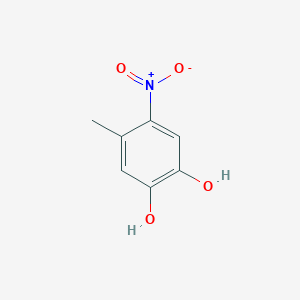
![7-methoxy-1,2-dimethyl-9H-pyrido[3,4-b]indol-2-ium](/img/structure/B15799.png)